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An In-depth Technical Guide to (+)-Neomenthol
For Researchers, Scientists, and Drug Development Professionals

Introduction
(+)-Neomenthol, a monoterpene alcohol, is one of the four main stereoisomers of menthol.[1]

[2] It is found in nature in plants such as peppermint (Mentha piperita) and corn mint (Mentha

arvensis).[3] Characterized by a minty aroma, it is utilized in the food, cosmetic, and

pharmaceutical industries for its flavoring and fragrance properties.[4] In the context of drug

development and research, (+)-neomenthol is of interest for its potential therapeutic effects,

including analgesic and anti-inflammatory properties, which are linked to its activity as an

agonist of the transient receptor potential melastatin 8 (TRPM8) ion channel.[4][5][6] This guide

provides a comprehensive overview of the chemical properties, synthesis, purification, and

biological activity of (+)-neomenthol.

Chemical and Physical Properties
(+)-Neomenthol is a colorless liquid at room temperature.[7][8] Its chemical identifiers and key

physicochemical properties are summarized below.
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Identifier Value

CAS Number 2216-52-6[4][6][9]

Molecular Formula C₁₀H₂₀O[4][9]

Molecular Weight 156.27 g/mol [3][9]

IUPAC Name
(1S,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexan-

1-ol[10][11]

Synonyms

d-Neomenthol, (1S,2S,5R)-Menthol,

(1S,2S,5R)-2-Isopropyl-5-methylcyclohexanol[4]

[5][6]

SMILES
CC(C)[C@@H]1CC--INVALID-LINK--

C[C@@H]1O[8][12]

InChI Key NOOLISFMXDJSKH-UTLUCORTSA-N[4]

Molecular Structure:

Figure 1: 2D Chemical Structure of (+)-Neomenthol.
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Property Value Source(s)

Appearance
Colorless to almost colorless

clear liquid
[5][7]

Melting Point -22 °C [7][8]

Boiling Point
212 °C (at 760 mmHg); 95 °C

(at 12 mmHg)
[7][8]

Density 0.899 g/mL at 25 °C [8]

Refractive Index (n²⁰/D) 1.461 [7][8]

Optical Rotation ([α]²²/D) +17.3° (neat) [8]

Flash Point 83 °C (closed cup) [8]

Vapor Pressure 0.8 mmHg at 20 °C [8]

Spectroscopic Data
NMR Spectroscopy
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¹H NMR (500 MHz, CDCl₃) ¹³C NMR (75 MHz, CDCl₃)

δ (ppm) δ (ppm)

4.12 (m, 1H) 67.7

1.85 (dq, J = 2.4, 3.6, 13.8 Hz, 1H) 47.9

1.71 (m, 3H) 42.6

1.53 (m, 2H) 35.1

1.29 (dd, J = 3.0, 12.9 Hz, 1H) 29.2

1.14 (m, 3H) 25.8

0.98 (d, J = 6.6 Hz, 3H) 24.2

0.94 (d, J = 6.6 Hz, 3H) 22.3

0.89 (d, J = 6.6 Hz, 3H) 21.2

20.7

Data sourced from ORGANIC

SPECTROSCOPY INTERNATIONAL.[4]

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Description

3427 O-H stretch (alcohol)

2947, 2916, 2869 C-H stretch (alkane)

1456 C-H bend

1367 C-H bend

1026 C-O stretch

Data sourced from ORGANIC

SPECTROSCOPY INTERNATIONAL.[4]
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Mass Spectrometry (Electron Ionization)
m/z Relative Intensity Key Fragment

138 26.7% [M-H₂O]⁺

123 21.0% [M-H₂O-CH₃]⁺

95 77.1% [C₇H₁₁]⁺

81 59.8% [C₆H₉]⁺

71 100.0% [C₅H₁₁]⁺

Data sourced from

ChemicalBook.[10]

Experimental Protocols
Synthesis via Meerwein-Ponndorf-Verley (MPV)
Reduction
(+)-Neomenthol can be synthesized by the reduction of the corresponding ketone, (+)-

menthone. The Meerwein-Ponndorf-Verley (MPV) reduction is a highly chemoselective method

for this transformation, utilizing an aluminum alkoxide catalyst and a sacrificial alcohol, typically

isopropanol.[13][14]

Protocol:

Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and a distillation head,

add (+)-menthone (1 equivalent) and anhydrous toluene.

Catalyst and Reagent Addition: Add aluminum isopropoxide (Al(O-iPr)₃, 0.2-0.3 equivalents)

to the flask. Follow with the addition of anhydrous isopropanol (10-15 equivalents), which

serves as both the hydride source and solvent.[14]

Reaction: Heat the reaction mixture to a gentle reflux (approximately 85-95 °C). The acetone

formed as a byproduct has a lower boiling point and can be slowly removed by distillation to

drive the equilibrium towards the product.[15]
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Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas

chromatography (GC) until the starting material is consumed (typically 12-24 hours).

Workup: Cool the reaction mixture to room temperature. Quench the reaction by the slow

addition of 1 M HCl solution.

Extraction: Transfer the mixture to a separatory funnel and extract the product with an

organic solvent such as ethyl acetate (3x).

Washing: Wash the combined organic layers with water and then with brine.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate the solvent under reduced pressure to yield the crude product, a

mixture of neomenthol and menthol.

Purification by Fractional Distillation and Crystallization
The crude product from the synthesis contains a mixture of menthol isomers. Purification can

be achieved through a combination of fractional distillation and crystallization.

Protocol:

Fractional Distillation: Perform fractional distillation of the crude product under reduced

pressure (e.g., 10-20 mmHg).[16] Collect the fractions based on boiling point. (+)-
Neomenthol and its isomers have very close boiling points, so a column with high

theoretical plates is recommended for better separation.

Crystallization (for separation from other isomers): While (+)-neomenthol is a liquid at room

temperature, this step is often used to remove solid isomers like l-menthol from a mixture.

Based on protocols for purifying l-menthol, isomers can be separated by crystallization from

a nitrile solvent.[17]

Dissolve the menthol isomer mixture in a minimal amount of a suitable solvent (e.g.,

acetonitrile) at a slightly elevated temperature (e.g., 30 °C).[17]

Slowly cool the solution to a lower temperature (e.g., 0-5 °C) to induce crystallization of

the higher melting point isomers.
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Isolate the desired (+)-neomenthol, which will be enriched in the liquid filtrate, by

separating it from the precipitated crystals.

Remove the solvent from the filtrate under reduced pressure.

Characterization by Gas Chromatography-Mass
Spectrometry (GC-MS)
GC-MS is a standard method for analyzing the purity and identity of volatile compounds like

(+)-neomenthol and its isomers.

Protocol:

Sample Preparation: Prepare a dilute solution of the purified (+)-neomenthol in a volatile

organic solvent (e.g., dichloromethane or hexane).

GC Conditions (Example):

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

Injector Temperature: 250 °C.

Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 5-10

°C/min.

Carrier Gas: Helium at a constant flow rate.

MS Conditions (Example):

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 300.

Ion Source Temperature: 230 °C.

Analysis: Compare the retention time and the resulting mass spectrum of the sample with a

known standard of (+)-neomenthol and its isomers to confirm identity and assess purity. The

fragmentation pattern should match the data provided in section 3.3.
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Biological Activity and Signaling Pathways
Interaction with TRPM8 Channel
(+)-Neomenthol is an agonist for the TRPM8 ion channel, a nonselective cation channel

known as the primary cold and menthol receptor in humans.[5][6] Activation of TRPM8 leads to

a cooling sensation and contributes to the compound's analgesic effects.

All stereoisomers of menthol activate TRPM8 in a concentration-dependent manner, though

with varying potencies.[5] The EC₅₀ for (+)-neomenthol activation of TRPM8 is 206.22 ± 11.4

µM, which is higher than that of the most potent isomer, (-)-menthol (EC₅₀ of 62.64 ± 1.2 µM).

[5] Studies suggest that the hydroxyl group of the menthol stereoisomers interacts with the S3

helix of the TRPM8 channel, while the isopropyl group interacts with the S4 helix.[5][6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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